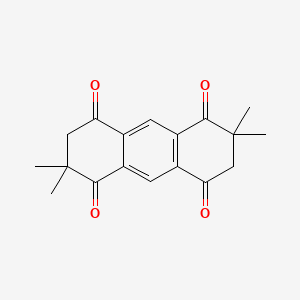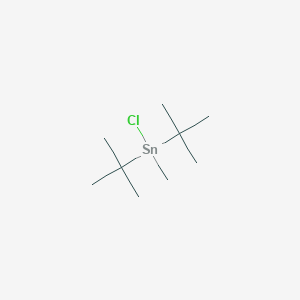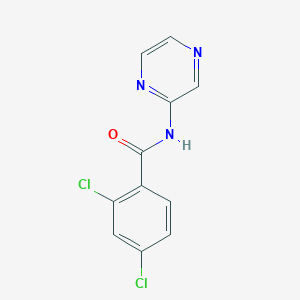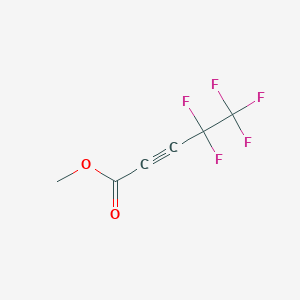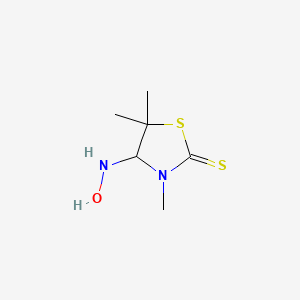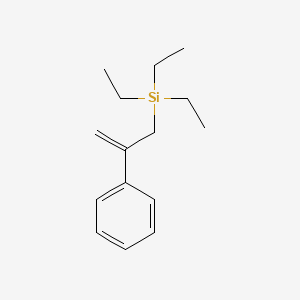
Triethyl(2-phenylprop-2-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a 2-phenylprop-2-en-1-yl group and three ethyl groups. This compound is notable for its applications in organic synthesis, particularly in the formation of silyl ethers and as a reducing agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-phenylprop-2-en-1-yl)silane typically involves the hydrosilylation of phenylpropyne with triethylsilane in the presence of a catalyst. The reaction conditions often include the use of a transition metal catalyst such as platinum or rhodium to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon triple bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like platinum, rhodium, or palladium.
Major Products Formed
The major products formed from these reactions include silyl ethers, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triethyl(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of silyl ethers and as a reducing agent.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which Triethyl(2-phenylprop-2-en-1-yl)silane exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom acts as a nucleophile, attacking electrophilic centers in organic molecules, leading to the formation of stable silyl ethers or other organosilicon compounds .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler organosilicon compound with three ethyl groups bonded to a silicon atom.
Phenylsilane: Contains a phenyl group bonded to a silicon atom along with hydrogen atoms.
Trimethylsilane: Contains three methyl groups bonded to a silicon atom.
Uniqueness
Triethyl(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the 2-phenylprop-2-en-1-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This unique structure allows for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
104014-97-3 |
|---|---|
Fórmula molecular |
C15H24Si |
Peso molecular |
232.44 g/mol |
Nombre IUPAC |
triethyl(2-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C15H24Si/c1-5-16(6-2,7-3)13-14(4)15-11-9-8-10-12-15/h8-12H,4-7,13H2,1-3H3 |
Clave InChI |
LLDMRWCSMDCDGG-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
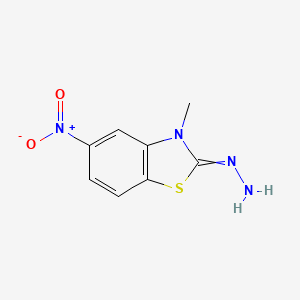
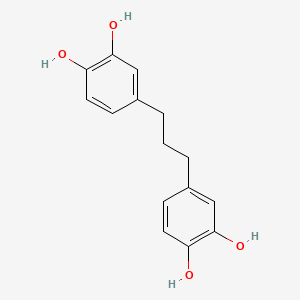
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
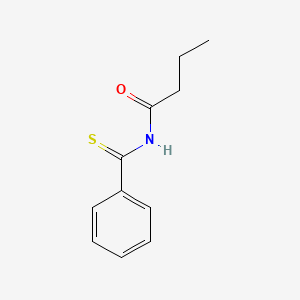
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
